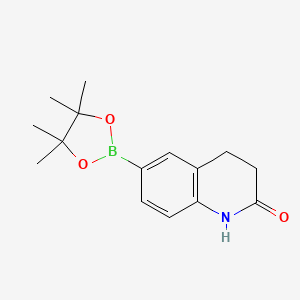![molecular formula C15H24ClNO B1397521 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-12-6](/img/structure/B1397521.png)
3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride, also known as Lu AE58054, is a chemical compound with potential implications in various fields. It belongs to the piperidine class of organic compounds, which are characterized by their six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C15H24ClNO . Its molecular weight is 269.81 g/mol .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Cytotoxic and Anticancer Agents : A study by Dimmock et al. (1998) focused on synthesizing a series of compounds, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides. These compounds showed significant cytotoxicity towards various cells, including human tumors, suggesting potential as anticancer agents.
Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase (anti-AChE). One compound, in particular, was identified for advanced development as an antidementia agent, highlighting the significance of these derivatives in neurological applications.
Antimicrobial Activities : A 2019 study by Ovonramwen et al. synthesized a compound related to 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride and tested its antimicrobial properties. The study found moderate antimicrobial activities against various pathogens, suggesting potential applications in combating microbial infections.
Pharmacology of Paroxetine Hydrochloride : Paroxetine hydrochloride, a related phenylpiperidine derivative, was studied by Germann et al. (2013). This compound is a selective serotonin reuptake inhibitor and is used in treating several psychiatric disorders, indicating the broad scope of pharmacological applications of these compounds.
Synthesis of Schiff and Mannich Bases : Research by Bekircan and Bektaş (2008) involved the synthesis of Schiff and Mannich bases of Isatin derivatives with piperidine, highlighting the chemical versatility and potential for developing new therapeutic agents.
Allosteric Modulation of the Cannabinoid CB1 Receptor : A study by Price et al. (2005) investigated novel compounds, including those related to 3-[2-(2-Ethylphenoxy)ethyl]piperidine, and their effects on the cannabinoid CB1 receptor. This research could lead to new treatments for neurological disorders and drug abuse.
Mécanisme D'action
While the specific mechanism of action for 3-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride is not mentioned in the search results, piperidine derivatives have been found to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-14-7-3-4-8-15(14)17-11-9-13-6-5-10-16-12-13;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQTDNZHJMTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



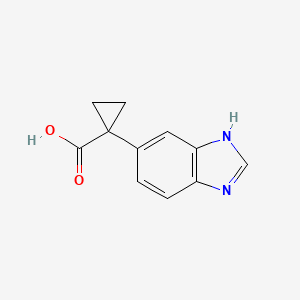
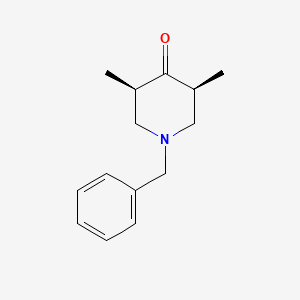
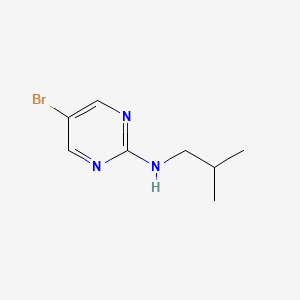


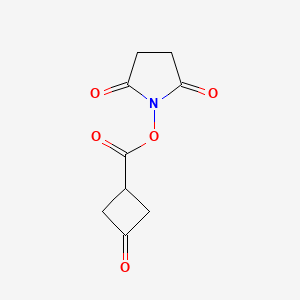
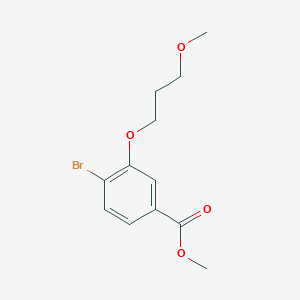


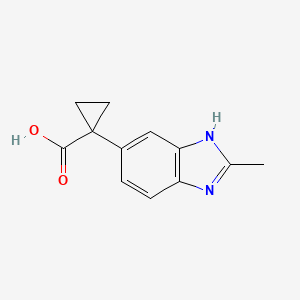
![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)
